N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a hydrazide group, and substituted phenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-ethoxyphenyl group.
Condensation Reaction: The final step involves the condensation of the substituted pyrazole with 3,5-ditert-butyl-4-hydroxybenzaldehyde in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form hydrogen bonds with active sites, while the phenyl and pyrazole rings contribute to hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different applications and effects.
Properties
Molecular Formula |
C27H34N4O3 |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H34N4O3/c1-8-34-19-11-9-18(10-12-19)22-15-23(30-29-22)25(33)31-28-16-17-13-20(26(2,3)4)24(32)21(14-17)27(5,6)7/h9-16,32H,8H2,1-7H3,(H,29,30)(H,31,33)/b28-16+ |
InChI Key |
MFGMPVSONLLUOM-LQKURTRISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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